![molecular formula C13H20ClN3O B1485865 4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride CAS No. 2203714-65-0](/img/structure/B1485865.png)
4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-aminopiperidine-1-carboxylic acid with benzylamine in the presence of hydrochloric acid. The resulting benzylamide derivative is then isolated and purified .
Molecular Structure Analysis
The molecular formula of 4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is C~6~H~12~N~2~O~2~·HCl . It consists of a piperidine ring with an amino group and a carboxylic acid group, along with a benzylamide moiety. The hydrochloride salt provides stability and solubility .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amidation, esterification, and acid-base reactions. Its reactivity depends on the functional groups present, such as the amino group and the carboxylic acid group .
Scientific Research Applications
TOAC in Material Science and Biochemistry
The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to the chemical structure of interest, has been identified as an effective β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in material science and biochemistry for studying peptide structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).
Binding Interactions in Biochemical Studies
A study placed a 4-aminopiperidine-4-carboxylic acid residue in a Grb2 SH2 domain-binding peptide. This approach facilitated the exploration of potential binding interactions, particularly with protein features, demonstrating the chemical's utility in probing protein-peptide interactions (Kang et al., 2007).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of novel N‐Alkylamine‐ and N‐Cycloalkylamine‐Derived 2‐Benzoyl‐N‐aminohydrazinecarbothioamides, 1,3,4‐Thiadiazoles, and 1,2,4‐Triazole‐5(4H)thiones involving 4-Aminomorpholine and 1-aminopiperidine demonstrate the compound's significance in creating structures with potential biological activities (Foks, Pancechowska-Ksepko, & Gobis, 2014).
Ugi Reaction in Drug Synthesis
An Ugi four-component reaction approach for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives showcases the method's efficacy in drug development processes, including the synthesis of pharmaceuticals like carfentanil and remifentanil. This illustrates the compound's role in streamlined and efficient drug synthesis (Malaquin et al., 2010).
Safety and Hazards
- Disposal : Dispose of according to local regulations.
properties
IUPAC Name |
4-amino-N-benzylpiperidine-1-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-12-6-8-16(9-7-12)13(17)15-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJXHIIPQROLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.